Sitagliptin tartrate hemihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

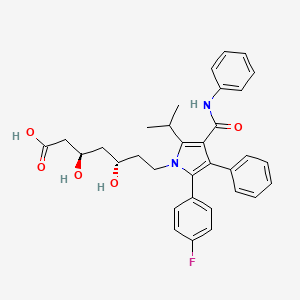

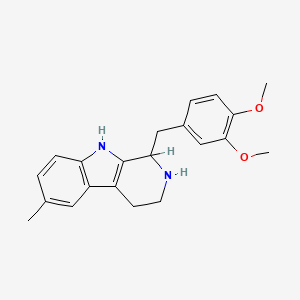

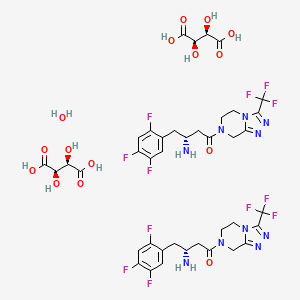

Sitagliptin tartrate hemihydrate is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used to improve glycemic control in patients with type 2 diabetes mellitus. It works by increasing insulin production and decreasing glucagon production in a glucose-dependent manner . This compound was granted FDA approval on October 16, 2006 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Two effective processes have been developed for the preparation of sitagliptin phosphate, which can be adapted for sitagliptin tartrate hemihydrate. The first method involves chemical resolution, where R-sitagliptin is obtained in five steps from commercially available starting materials using sodium borohydride (NaBH4) to reduce the enamine, followed by resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid . The second method involves asymmetric hydrogenation of β-ketomide intermediates .

Industrial Production Methods: The industrial production of sitagliptin involves large-scale synthesis processes developed by Merck, which have been refined over three generations. These processes focus on optimizing yield, reducing costs, and simplifying synthetic routes .

Chemical Reactions Analysis

Types of Reactions: Sitagliptin tartrate hemihydrate undergoes various chemical reactions, including reduction, substitution, and hydrogenation.

Common Reagents and Conditions:

Reduction: Sodium borohydride (NaBH4) is commonly used to reduce enamines.

Substitution: Various reagents can be used for substitution reactions, depending on the desired functional group modifications.

Hydrogenation: Asymmetric hydrogenation is employed to introduce chiral centers in the molecule.

Major Products: The major products formed from these reactions include optically pure R-sitagliptin and its intermediates .

Scientific Research Applications

Sitagliptin tartrate hemihydrate has a wide range of applications in scientific research:

Mechanism of Action

Sitagliptin tartrate hemihydrate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition slows the inactivation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released in response to meals. The increased levels of these incretins lead to glucose-dependent increases in insulin and decreases in glucagon, thereby improving blood sugar control .

Comparison with Similar Compounds

Vildagliptin: Another DPP-4 inhibitor used for glycemic control in type 2 diabetes.

Saxagliptin: Similar to sitagliptin, it inhibits DPP-4 and is used in combination with other antidiabetic medications.

Linagliptin: A DPP-4 inhibitor with a different pharmacokinetic profile, offering once-daily dosing without dose adjustment in renal impairment.

Uniqueness: Sitagliptin tartrate hemihydrate is unique due to its specific molecular structure, which includes a trifluorophenyl moiety and a trifluoromethylated triazole. This structure contributes to its high potency and selectivity as a DPP-4 inhibitor .

Properties

CAS No. |

862156-93-2 |

|---|---|

Molecular Formula |

C40H44F12N10O15 |

Molecular Weight |

1132.8 g/mol |

IUPAC Name |

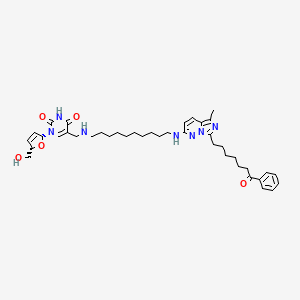

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate |

InChI |

InChI=1S/2C16H15F6N5O.2C4H6O6.H2O/c2*17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;2*5-1(3(7)8)2(6)4(9)10;/h2*4,6,9H,1-3,5,7,23H2;2*1-2,5-6H,(H,7,8)(H,9,10);1H2/t2*9-;2*1-,2-;/m1111./s1 |

InChI Key |

JEMGLDGZRMYQLM-RFGXFKENSA-N |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)

![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)